REACTION_CXSMILES
|
O=[CH:2][C:3]([OH:5])=[O:4].[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[F:12][C:13]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:14]=1B(O)O>C(#N)C>[F:12][C:13]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:14]=1[CH:2]([N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
141 mg
|
Type
|
reactant
|
Smiles
|
O=CC(=O)O
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)B(O)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude was purified by flash chromatography (DCM/MeOH=85/25)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C(C(=O)O)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 307 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |